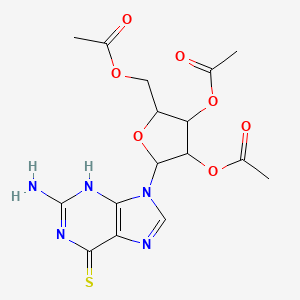
Guanosine, 6-thio-, 2',3',5'-triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 6-thio-, 2’,3’,5’-triacetate: is a modified nucleoside analog derived from guanosine. It is characterized by the substitution of a sulfur atom at the 6th position of the guanine base and the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. This compound has a molecular formula of C16H19N5O7S and a molecular weight of 425.42 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanosine, 6-thio-, 2’,3’,5’-triacetate typically involves the acetylation of guanosine followed by the introduction of a thio group at the 6th position. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The thio group can be introduced using thiourea or other sulfur-containing reagents under specific reaction conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine, 6-thio-, 2’,3’,5’-triacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent nucleoside.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Guanosine with free hydroxyl groups.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Guanosine, 6-thio-, 2’,3’,5’-triacetate is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the effects of sulfur substitution on nucleoside function and metabolism. It can be incorporated into nucleic acids to investigate the impact on DNA and RNA stability and function .
Medicine: Its modified structure allows it to interfere with viral replication and cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of diagnostic reagents and molecular probes .
Wirkmechanismus
The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The sulfur substitution at the 6th position of the guanine base can lead to altered hydrogen bonding and base stacking interactions, affecting the stability and function of DNA and RNA . Additionally, the acetyl groups can influence the compound’s solubility and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Guanosine 2’,3’,5’-triacetate: Similar in structure but lacks the sulfur substitution.
6-Thioguanosine: Contains the sulfur substitution but lacks the acetyl groups.
2’,3’,5’-Tri-O-acetylguanosine: Another acetylated guanosine derivative.
Uniqueness: Guanosine, 6-thio-, 2’,3’,5’-triacetate is unique due to the combination of sulfur substitution and acetylation. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
34793-20-9 |
|---|---|
Molekularformel |
C16H19N5O7S |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
InChI-Schlüssel |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
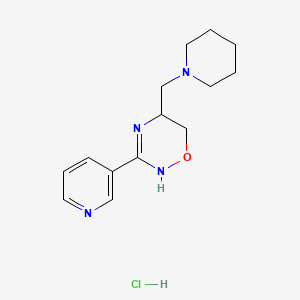
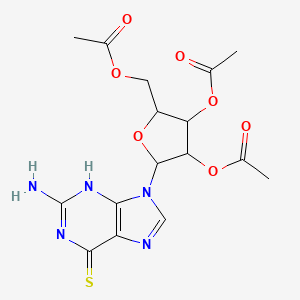
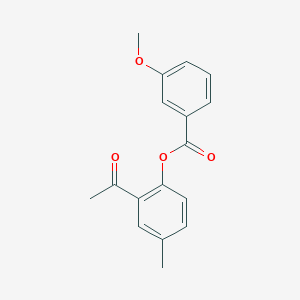
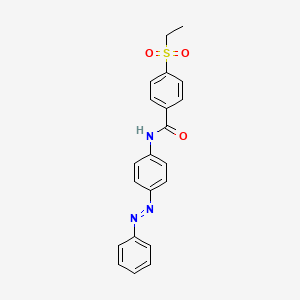
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)
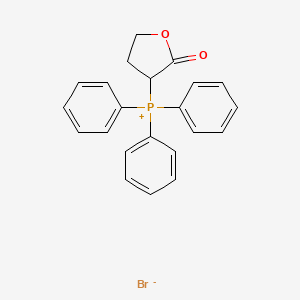
![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
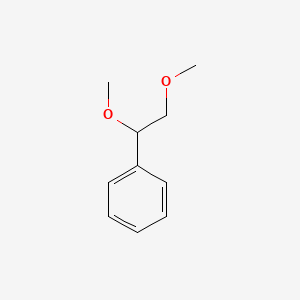
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
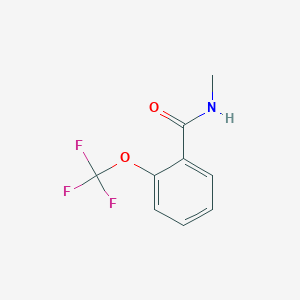
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
